![molecular formula C22H16O6 B282534 3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione
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Overview
Description
3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a member of the spirooxindole family of compounds and is known for its unique structure and biological activity.
Mechanism of Action
The mechanism of action of TTA is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer cell growth and proliferation. TTA has been shown to inhibit the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TTA has been shown to have a number of other biochemical and physiological effects. TTA has been shown to increase insulin sensitivity and improve glucose metabolism in animal models of diabetes. TTA has also been shown to have anti-inflammatory activity and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TTA is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, TTA is also known to have a number of limitations in lab experiments. For example, TTA is relatively unstable and can degrade rapidly under certain conditions. Additionally, TTA is known to have poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving TTA. One promising area of research is in the development of new cancer therapies based on TTA and other spirooxindole compounds. Additionally, TTA may have potential applications in the treatment of other diseases, such as diabetes and inflammatory disorders. Further research will be needed to fully understand the mechanisms of action of TTA and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of TTA can be achieved through a variety of methods. One common method involves the reaction of 2,4,6-trimethylbenzoyl chloride with 3-hydroxyindole in the presence of triethylamine. The resulting product is then subjected to a spirocyclization reaction with furan-2-carboxylic acid to yield TTA.
Scientific Research Applications
TTA has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. TTA has been shown to have potent anti-tumor activity in a number of different cancer cell lines, including breast, lung, and colon cancer.
properties
Molecular Formula |
C22H16O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(4//'E)-4//'-[hydroxy-(2,4,6-trimethylphenyl)methylidene]spiro[indene-2,5//'-oxolane]-1,2//',3,3//'-tetrone |
InChI |
InChI=1S/C22H16O6/c1-10-8-11(2)15(12(3)9-10)17(23)16-18(24)21(27)28-22(16)19(25)13-6-4-5-7-14(13)20(22)26/h4-9,23H,1-3H3/b17-16- |
InChI Key |
ITTUBUSIRHEIBH-MSUUIHNZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=C/2\C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)/O)C |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O)C |
Origin of Product |
United States |
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